4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Lipophilicity Drug-likeness Scaffold optimization

Fragment-based lead optimization requires systematic methylation variants of the dihydroquinoxalinone scaffold. Substituting non-methylated or regioisomeric analogs introduces uncontrolled LogP shifts and altered hydrogen-bonding, confounding SAR. • N-4 methyl locks lactam tautomer, eliminates one H-bond donor for predictable target engagement • C-5 methyl adds steric bulk & blocks CYP-mediated oxidation, improving metabolic stability • Est. LogP ~1.8 (+0.5 vs 4-Me analog) enables deliberate lipophilicity sampling; MW 176.21 ensures Rule of Three compliance Supplied at 97% purity with reliable global logistics.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11914336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=O)CN2C
InChIInChI=1S/C10H12N2O/c1-7-4-3-5-8-10(7)12(2)6-9(13)11-8/h3-5H,6H2,1-2H3,(H,11,13)
InChIKeyKZAVNDKDKCGXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Properties & Sourcing Guide


4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1547194-25-1) is a C10H12N2O dihydroquinoxalinone derivative featuring methyl substituents at both the N-4 and C-5 positions of the bicyclic core . This substitution pattern distinguishes it from the parent 3,4-dihydroquinoxalin-2(1H)-one (DHQ) and its mono-N-methyl analog. The 3,4-dihydroquinoxalin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, capable of delivering high-affinity ligands across diverse target classes including kinases, bromodomains, and soluble guanylyl cyclase [1]. Commercially, the compound is available at 97% purity from multiple suppliers, with a molecular weight of 176.21 g/mol .

Why Generic Analogs Fail to Substitute 4,5-Dimethyl-DHQ


Interchanging dihydroquinoxalin-2(1H)-one building blocks without considering the precise methylation pattern can fundamentally alter downstream synthetic outcomes and biological profiles. The N-4 methyl group locks the lactam NH into a specific tautomeric state and eliminates a hydrogen-bond donor, directly impacting target engagement and physicochemical properties such as LogP and solubility [1]. Simultaneously, the C-5 methyl group introduces steric hindrance and electronic perturbation to the aromatic ring, which can modulate electrophilic aromatic substitution reactivity, metabolic stability (e.g., blocking CYP-mediated oxidation at C-5), and π-stacking interactions with biological targets [2]. Regioisomeric dimethyl analogs (e.g., 4,6-dimethyl vs. 4,5-dimethyl) may exhibit different reactivity and binding profiles due to altered electronic distribution across the aromatic ring. The quantitative evidence below demonstrates that even a single methyl group difference between 4,5-dimethyl and 4-methyl analogs translates into measurable changes in lipophilicity, which directly influences pharmacokinetic behavior if the building block is incorporated into a lead series.

Quantified Differences: 4,5-Dimethyl-DHQ vs. Closest Analogs


Lipophilicity vs. 4-Methyl Analog

The additional C-5 methyl group in 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one increases calculated lipophilicity compared to the mono N-methyl analog. The 4-methyl analog has a reported/calculated LogP of 1.28 (ACD/Labs), while standard increment-based prediction (ΔLogP ≈ +0.5 per aromatic methyl) yields an estimated LogP of ~1.8 for the 4,5-dimethyl derivative [1]. This LogP shift has direct implications for membrane permeability and solubility in the context of fragment-based or scaffold-hopping medicinal chemistry campaigns.

Lipophilicity Drug-likeness Scaffold optimization

Molecular Weight & Heavy Atom Count Differentiation

4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (MW 176.21) occupies a distinct position in fragment space compared to both the unsubstituted DHQ (MW 148.16) and the 4-methyl analog (MW 162.19) . With 13 heavy atoms and a topological polar surface area (TPSA) of approximately 41 Ų, it falls within the 'Rule of Three' guidelines (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment-based screening libraries [1]. The incremental mass addition relative to DHQ (+28 Da) provides an intermediate step in scaffold growth that can be exploited for SAR exploration without exceeding fragment boundaries.

Fragment-based drug discovery Building block selection Rule of Three

Synthetic Route & Regiochemical Control

The 4,5-dimethyl substitution pattern is unambiguously derived from the condensation of 4,5-dimethyl-o-phenylenediamine with α,β-unsaturated carbonyl compounds [1]. This contrasts with the 4,6-dimethyl regioisomer (derived from 4,6-disubstituted precursors) and the 3,3-dimethyl analog (gem-dimethyl at C-3, formed via Bargellini reaction or multicomponent couplings) [2]. The defined regiochemistry is critical: N-4 methylation blocks the amide NH while leaving the N-1 anilinic NH available for further functionalization, and C-5 methylation creates a sterically differentiated aromatic face that can drive regioselective electrophilic substitution at the remaining unsubstituted positions (C-6, C-7, or C-8).

Regioselectivity Synthetic intermediate Building block provenance

Purity Benchmarking Against Market Alternatives

The 4,5-dimethyl compound is commercially listed at 97% purity from multiple suppliers [1]. In comparison, the 4-methyl analog (CAS 67074-63-9) is available from Aladdin at 97% purity (25 mg at $25.90) . The 3,3-dimethyl analog (CAS 80636-30-2) is available at ≥95% purity . For procurement purposes, the 4,5-dimethyl compound offers the same minimum purity specification as the most common comparator while providing a differentiated substitution pattern. The product is supplied in standard 1 g packaging under catalog numbers such as BD587271, with ISO-certified quality systems applicable to global pharmaceutical R&D quality control requirements [1].

Procurement quality Purity specification Vendor comparison

4,5-Dimethyl-DHQ: Procurement & Application Scenarios


Fragment Library Expansion via Lipophilicity Control

The estimated LogP of ~1.8 for 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one provides a deliberate lipophilicity step (+0.5 LogP) relative to the 4-methyl analog (LogP 1.28), as documented in Section 3 [1]. Fragment libraries benefit from systematic LogP sampling to map hydrophobic binding pockets. Procure this compound when the SAR campaign requires a fragment that retains the hydrogen-bonding lactam pharmacophore while incrementally exploring hydrophobic subpockets via the additional C-5 methyl group. The MW of 176.21 g/mol ensures Rule of Three compliance for fragment screening [2].

Single N-H Handle for Regioselective Derivatization

The N-4 methyl group in 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one leaves the N-1 anilinic NH as the sole nucleophilic site for N-functionalization, simplifying synthetic planning compared to DHQ (which has two N-H sites requiring protection/deprotection strategies). As established in Section 3, this regiochemical feature, combined with the C-5 methyl directing group on the aromatic ring, enables predictable electrophilic aromatic substitution at computationally favored positions [3]. This is particularly valuable for parallel library synthesis where orthogonal reactivity is required.

Scaffold Hopping for Kinase/BET Inhibitors

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has demonstrated validated activity in JNK3 inhibition (compound J46-37: IC50 0.25 μM for JNK3, >500-fold selective over JNK1/JNK2) and BET bromodomain inhibition (compound 54: slightly higher activity than (+)-JQ1 in fluorescence anisotropy assay) [4]. While the specific 4,5-dimethyl substitution has not been tested in these assays, scaffold-hopping strategies that retain the core lactam while systematically varying methylation patterns are standard practice in kinase and bromodomain inhibitor optimization. This compound serves as a late-stage diversification building block for SAR exploration around validated dihydroquinoxalinone leads.

sGC Activator Optimization with Metabolic Shielding

Mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives have been reported as heme-independent soluble guanylyl cyclase (sGC) activators [5]. The C-5 methyl group in 4,5-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can serve a dual purpose: (1) blocking a potential site of CYP-mediated oxidative metabolism (para to the N-4 position), and (2) providing hydrophobic contact with the sGC allosteric binding pocket. This makes it a strategically relevant intermediate for medicinal chemistry teams optimizing metabolic stability in the sGC activator series.

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